Rhodium carbon

Lignin valorization Hydrodeoxygenation Aromatic hydrogenation

Rh/C resolves the selectivity gap in aromatic hydrogenation where Pd/C and Ru/C underperform or over-reduce: • 10× higher ring hydrogenation-to-C-O hydrogenolysis rate ratio vs. Pd/C (32×) for lignin monomer upgrading-preserves oxygenated functional groups critical for bio-based cyclohexanol intermediates • 72% selectivity to N-cyclohexylaniline in ketone amination via 1.5× higher hydrogenation rate with 44% lower dehydrogenation capacity than Pd/C • 188 min⁻¹ TOF for ammonia borane hydrolysis at 25°C-4.7× more active than Pd/C with favorable activity-to-cost ratio among PGMs Supplied as 5 wt.% Rh on activated carbon, water-wet, with reproducible particle morphology.

Molecular Formula CH4Rh
Molecular Weight 118.948 g/mol
Cat. No. B8728510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium carbon
Molecular FormulaCH4Rh
Molecular Weight118.948 g/mol
Structural Identifiers
SMILESC.[Rh]
InChIInChI=1S/CH4.Rh/h1H4;
InChIKeyRPNNPZHFJPXFQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodium on Carbon (Rh/C) Catalyst: Heterogeneous Hydrogenation & Selectivity Baseline


Rhodium on carbon (Rh/C) is a supported heterogeneous catalyst consisting of rhodium nanoparticles dispersed on high-surface-area activated carbon, typically with metal loadings ranging from 0.5 to 10 wt% [1]. Rh/C is distinguished by its intermediate position among platinum-group metals (PGMs) on carbon supports: it offers superior aromatic ring hydrogenation activity relative to Pd/C and Pt/C, but lower hydrodeoxygenation (HDO) activity than Ru/C [2]. Rh/C also exhibits unique selectivity patterns in competitive hydrogenation/hydrodechlorination reactions compared to Pd/C and Ru/C [3], and its performance can be drastically enhanced through nanoparticle shape control—tetrahedral Rh nanoparticles on charcoal show up to 109× higher activity than commercial Rh/C for arene hydrogenation [4]. These properties position Rh/C as a specialized catalyst for applications where aromatic ring saturation must be prioritized over C–O bond cleavage, or where controlled hydrogenation/dehydrogenation balance is required for selective amine synthesis [5].

Selective aromatic ring hydrogenation May support lignin monomer processing where ring saturation is desired without extensive C–O cleavage.
Tandem dechlorination–ring saturation Reported to enable simultaneous C–Cl removal and aromatic ring hydrogenation for chlorinated aromatics.
Balanced hydrogenation/dehydrogenation for amines May support selective secondary amine synthesis via controlled imine hydrogenation kinetics.
Shape-dependent activity enhancement Tetrahedral nanoparticle morphology may provide order-of-magnitude activity increases vs. commercial Rh/C.

Why Pd/C, Pt/C, or Ru/C Cannot Simply Replace Rhodium on Carbon


Supported precious metal catalysts on carbon are not interchangeable despite sharing the same support material. Rh/C occupies a distinct selectivity-activity space that cannot be replicated by simply substituting Pd/C, Pt/C, or Ru/C. In hydrodechlorination of chlorinated aromatics, Rh/C promotes aromatic ring hydrogenation (producing toluene and methylcyclohexane from p-chlorotoluene), whereas Pd/C primarily yields dechlorinated products without ring saturation [1]. In lignin monomer hydrodeoxygenation, Ru/C outperforms Rh/C in HDO turnover, but Rh/C demonstrates superior hydrogenation activity—approximately 10× faster ring saturation than C–O hydrogenolysis compared to 32× for Pd/C [2]. Furthermore, Rh/C exhibits a fundamentally different hydrogenation/dehydrogenation balance than Pd/C in ketone amination: Rh/C shows 1.5× higher hydrogenation rate but only 56% of the dehydrogenation capacity of Pd/C, enabling selective secondary amine synthesis via controlled disproportionation that Pd/C cannot achieve [3]. Direct substitution without accounting for these mechanistic divergences leads to altered product distributions, reduced selectivity, or complete reaction failure.

Aromatic ring vs. dechlorination selectivity
Pd/C may not promote ring saturation in hydrodechlorination, altering product distribution toward partially dechlorinated aromatics.
Ring hydrogenation vs. C–O hydrogenolysis balance
Pd/C's higher hydrogenolysis ratio may cause excessive deoxygenation compared to Rh/C's more balanced profile in lignin monomers.
Hydrogenation/dehydrogenation balance in amine synthesis
Pd/C's greater dehydrogenation activity may promote imine disproportionation, reducing secondary amine selectivity observed with Rh/C.

Rhodium on Carbon: Quantitative Differentiation Evidence vs. Pd/C, Ru/C, Pt/C, and Homogeneous Rh


Rh/C Outperforms Pd/C and Pt/C in Aromatic Ring Hydrogenation Selectivity

In the hydrogenation and hydrodeoxygenation (HDO) of eugenol (a lignin monomer model compound), Rh/C demonstrates exceptional aromatic ring hydrogenation activity relative to C–O bond cleavage. The ratio of ring hydrogenation rate to C–O hydrogenolysis rate is 10 for Rh/C, compared to 32 for Pd/C and 11 for Pt/C [1]. This indicates Rh/C is substantially more balanced toward ring saturation than Pd/C, making it preferable when aromatic ring reduction must occur without extensive deoxygenation. Ru/C shows the highest overall HDO turnover, but Rh/C ranks second with significantly better hydrogenation performance than Pt and Pd [1].

Ring Hydrogenation Selectivity
Head-to-head
Ring hydrogenation/C–O hydrogenolysis ratio: Rh/C = 10; Pd/C = 32; Pt/C = 11
Supports balanced ring-saturation profile for lignin model compounds.
Eugenol HDO; micro-kinetic model from experimental dataset.
Lignin valorization Hydrodeoxygenation Aromatic hydrogenation

Rh/C Diverges from Pd/C in Hydrodechlorination Product Selectivity

In the liquid-phase hydrodechlorination of p-chlorotoluene at 30 °C and 2 kg/cm² H₂, Rh/C and Ru/C both promote hydrogenation of the aromatic ring to yield toluene and methylcyclohexane, whereas Pd/C produces primarily dechlorinated products (toluene) without ring saturation [1]. Overall activity follows the order Pd/C > Ru/C > Rh/C, but the selectivity difference is stark: Rh/C and Ru/C uniquely enable tandem hydrodechlorination–aromatic ring hydrogenation that Pd/C cannot perform [1].

Hydrodechlorination Selectivity
Head-to-head
Rh/C yields ring-hydrogenated products (toluene + methylcyclohexane); Pd/C yields toluene only.
Enables tandem dechlorination–ring saturation not observed with Pd/C.
p-Chlorotoluene, 30 °C, 2 kg/cm² H₂.
Environmental catalysis Hydrodechlorination Chlorinated aromatics

Rh/C Exhibits 4.7× Higher TOF than Pd/C in Ammonia Borane Hydrolysis

In hydrogen generation from ammonia borane hydrolysis at 25.0 ± 0.1 °C, Rh0 nanoparticles supported on activated carbon (derived from pumpkin stalk) achieve a turnover frequency (TOF) of 188 min⁻¹, compared to 40 min⁻¹ for Pd0/C and 235 min⁻¹ for Ru0/C [1]. Rh/C thus outperforms Pd/C by a factor of 4.7×, while being only 20% less active than the top-performing Ru/C [1]. All three catalysts preserve activity after multiple reuse cycles [1].

Ammonia Borane Hydrolysis TOF
Head-to-head
Rh/C TOF = 188 min⁻¹; Pd/C = 40 min⁻¹; Ru/C = 235 min⁻¹
May offer intermediate cost-performance ratio for hydrogen storage applications.
25 °C, pumpkin stalk-derived activated carbon support.
Hydrogen storage Ammonia borane hydrolysis Turnover frequency

Rh/C Enables Selective Secondary Amine Synthesis via Controlled Hydrogenation/Dehydrogenation Balance

In the heterogeneous catalytic amination of cyclohexanone with aniline, Rh/C achieves a secondary amine selectivity (σ S-i) of 72%, driven by a hydrogenation rate 1.5× higher than Pd/C (r_D_Rh = 0.74 h⁻¹ vs. r_D_Pd = 1.32 h⁻¹ for dehydrogenation) [1]. Rh/C's reduced dehydrogenation capacity relative to Pd/C limits imine intermediate disproportionation, favoring the desired hydrogenation pathway [1]. The apparent activation energy for the rate-limiting aminal formation step is 55 kJ/mol on Rh/C, compared to 48 kJ/mol on Pd/C [1].

Amine Synthesis Selectivity
Head-to-head
Secondary amine selectivity 72%; hydrogenation rate 1.5× higher, dehydrogenation rate 56% of Pd/C.
Enables selective imine hydrogenation by limiting disproportionation side reactions.
Cyclohexanone + aniline; Ea Rh/C = 55 kJ/mol.
Amine synthesis Reductive amination Kinetic control

Tetrahedral Rh/C Nanoparticles Deliver 109× Higher Arene Hydrogenation Activity than Commercial Rh/C

The morphology of Rh nanoparticles on carbon dramatically impacts catalytic performance. Monodisperse (4.9±0.4) nm tetrahedral rhodium nanoparticles on charcoal (▴/C) exhibit 5.8× higher activity than (4.8±0.4) nm spherical Rh/C (•/C) and 109× higher activity than commercial Rh/C for anthracene hydrogenation [1]. The tetrahedral morphology also provides higher selectivity and excellent activity across a range of arene substrates [1]. This demonstrates that catalyst performance is not solely a function of metal identity but critically depends on nanoparticle shape engineering.

Shape-Controlled Arene Hydrogenation
Head-to-head
Tetrahedral Rh/C activity: 5.8× vs. spherical Rh/C; 109× vs. commercial Rh/C.
Nanoparticle shape critically influences catalytic activity beyond metal identity.
Anthracene hydrogenation; (4.9±0.4) nm tetrahedra.
Nanoparticle shape control Arene hydrogenation Catalyst morphology

Rh/C Activity Intermediate Between Pd/C and Pt/C in Styrene Semi-Hydrogenation

In the semi-hydrogenation of styrene, low metal loading Rh/C catalysts exhibit high activity and selectivity (ca. 98%), but are less active than Pd/C and Pt/C. The activity series follows: PdN-423 > PdCl-673 > PdCl-373 > PtCl-673 > RhCl-673 ≫ RuCl-673 [1]. Rh/C occupies a middle position among PGMs, with activity superior to Ru/C but inferior to Pd/C and Pt/C under these conditions [1]. Selectivity is uniformly high (~98%) across Pd, Rh, Pt, and Ru catalysts [1].

Styrene Semi-Hydrogenation Ranking
Head-to-head
Activity rank: Pd/C > Pt/C > Rh/C > Ru/C; Rh/C selectivity ~98%.
Intermediate activity among PGMs with maintained high selectivity.
Low metal loading catalysts; styrene semi-hydrogenation.
Alkene hydrogenation Semi-hydrogenation Styrene

Optimal Application Scenarios for Rhodium on Carbon Based on Quantitative Differentiation Evidence


Selective Aromatic Ring Hydrogenation in Lignin-Derived Monomers (vs. Pd/C)

Rh/C is the catalyst of choice when lignin-derived eugenol or similar methoxyphenols require aromatic ring saturation with minimal C–O bond cleavage. The ring hydrogenation-to-hydrogenolysis rate ratio of 10 for Rh/C (vs. 32 for Pd/C) [1] ensures that the aromatic core is reduced while preserving oxygenated functional groups, critical for producing cyclohexanol derivatives as bio-based chemical intermediates. Ru/C, while offering superior HDO turnover, excessively removes oxygen functionality, making Rh/C the preferred balance point.

Tandem Hydrodechlorination–Aromatic Ring Saturation of Chlorinated Pollutants (vs. Pd/C)

In environmental remediation of chlorinated aromatic compounds (e.g., p-chlorotoluene), Rh/C uniquely enables complete detoxification via simultaneous C–Cl bond cleavage and aromatic ring hydrogenation to yield fully saturated, non-toxic cycloalkanes [2]. Pd/C cannot achieve ring saturation under comparable conditions, leaving partially dechlorinated aromatic products that may retain toxicity. Rh/C and Ru/C are the only carbon-supported PGMs capable of this tandem transformation [2].

Selective Secondary Amine Synthesis via Reductive Amination of Ketones (vs. Pd/C)

For the catalytic amination of cyclohexanone with aniline to produce N-cyclohexylaniline, Rh/C delivers 72% selectivity toward the secondary amine product [3]. This selectivity arises from Rh/C's 1.5× higher hydrogenation rate coupled with 44% lower dehydrogenation capacity relative to Pd/C, which limits imine disproportionation side reactions [3]. Pd/C's higher dehydrogenation activity leads to undesired byproduct formation, reducing amine yield and purity.

Hydrogen Generation from Ammonia Borane with Balanced Cost-Performance (vs. Ru/C and Pd/C)

In chemical hydrogen storage systems employing ammonia borane hydrolysis, Rh/C provides a turnover frequency of 188 min⁻¹ at 25 °C [4]. This represents a 4.7× activity advantage over Pd/C (40 min⁻¹) while incurring only a 20% activity penalty compared to the more expensive Ru/C (235 min⁻¹) [4]. For applications where catalyst cost and hydrogen generation rate must be jointly optimized, Rh/C offers the most favorable activity-to-cost ratio among carbon-supported PGMs, with demonstrated recyclability [4].

Application
Selection Property
Validation Focus
Selective Aromatic Ring Hydrogenation (Lignin Monomers)
Reported ring-hydrogenation selectivity profile
Product distribution benchmarking under model HDO conditions
Tandem Dechlorination–Ring Saturation (Chlorinated Aromatics)
Reported tandem dechlorination/hydrogenation capability
Product analysis for complete saturation vs. partial dechlorination
Selective Secondary Amine Synthesis (Reductive Amination)
Reported hydrogenation/dehydrogenation kinetic balance
Imine hydrogenation selectivity and byproduct profiling
Hydrogen Generation from Ammonia Borane
Reported intermediate TOF with favorable cost-performance ratio
Activity and recyclability benchmarking across carbon-supported PGMs

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